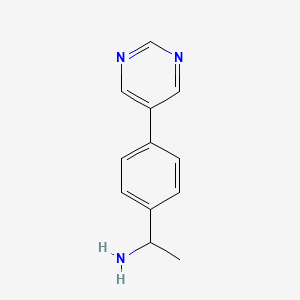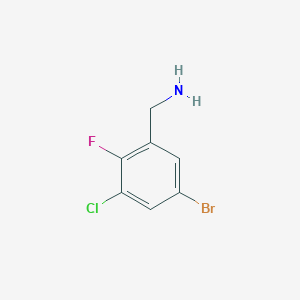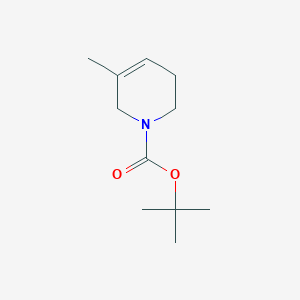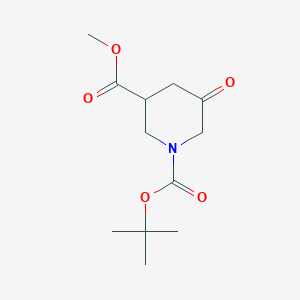
1-(4-(Pyrimidin-5-yl)phényl)éthan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .
Molecular Structure Analysis
The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé a été utilisé comme élément de base pour la synthèse de diverses molécules pharmacologiquement actives. Son groupement pyrimidine est une caractéristique clé de nombreuses molécules médicamenteuses, connu pour sa capacité à interagir avec des cibles biologiques. Par exemple, des dérivés de ce composé ont été explorés pour leur potentiel en tant qu'inhibiteurs de kinases, qui pourraient jouer un rôle dans la thérapie du cancer .
Agriculture
Dans le secteur agricole, « 1-(4-(Pyrimidin-5-yl)phényl)éthan-1-amine » et ses dérivés peuvent être étudiés pour leur utilisation comme précurseurs dans la synthèse d'herbicides ou de pesticides. Le cycle pyrimidine est un motif commun dans ces agents, contribuant à leur efficacité dans le contrôle des ravageurs et des mauvaises herbes .
Science des matériaux
Les dérivés de ce composé ont des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux organiques présentant des propriétés électroniques ou photoniques spécifiques. Le noyau pyrimidine peut faire partie de systèmes conjugués plus importants qui sont essentiels à la création de matériaux semi-conducteurs ou luminescents .
Science de l'environnement
En science de l'environnement, la recherche pourrait se concentrer sur les produits de dégradation de ce composé afin d'évaluer son impact environnemental. Comprendre sa décomposition et son interaction avec divers facteurs environnementaux est crucial pour évaluer sa sécurité et ses effets écologiques .
Biochimie
Du point de vue biochimique, « this compound » sert d'échafaudage pour développer des inhibiteurs enzymatiques. Sa structure peut être modifiée pour s'adapter aux sites actifs des enzymes, modulant ainsi leur activité. Ceci est particulièrement pertinent dans la conception de médicaments ciblant les voies métaboliques .
Pharmacologie
Pharmacologiquement, le composé est intéressant pour ses applications thérapeutiques potentielles. Il pourrait être un précurseur ou une entité active dans les médicaments visant à traiter diverses maladies. Ses propriétés pharmacocinétiques, telles que l'absorption, la distribution, le métabolisme et l'excrétion (ADME), seraient des domaines d'étude clés pour optimiser son utilisation comme médicament .
Mécanisme D'action
Target of Action
The primary target of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine is RIPK1 . RIPK1, or Receptor-interacting serine/threonine-protein kinase 1, plays a crucial role in the regulation of cell survival and death .
Mode of Action
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine interacts with RIPK1 by binding to it with a high affinity . This interaction results in the potent inhibition of RIPK1, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The compound also shows good kinase selectivity .
Result of Action
The action of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine results in the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Analyse Biochimique
Biochemical Properties
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival . By altering the activity of this pathway, 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can induce changes in gene expression, leading to varied cellular responses. Furthermore, its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the ATP-binding sites of protein kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase . These interactions can influence the synthesis and degradation of nucleotides, thereby affecting DNA replication and repair processes . Additionally, 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported into cells via organic cation transporters (OCTs) and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may preferentially target specific tissues or cell types .
Subcellular Localization
The subcellular localization of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular respiration and energy production . The subcellular distribution of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine can determine its efficacy and specificity in modulating cellular processes .
Propriétés
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFWHRDKIKKDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)




![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)





![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
